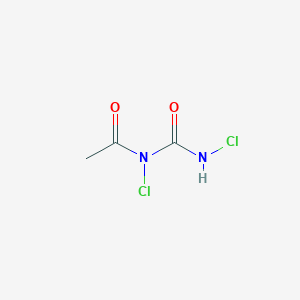

N-Chloro-N-(chlorocarbamoyl)acetamide

Description

Classical and Contemporary Approaches to N-Chlorination of Carbamoyl (B1232498) Acetamides

The N-chlorination of amide and urea (B33335) functionalities has been accomplished through various classical and modern protocols. These methods can be broadly categorized into direct and indirect strategies, each with distinct advantages and limitations.

Direct halogenation involves treating the substrate with a strong chlorinating agent. These methods are often effective but can sometimes lack selectivity with complex substrates.

Chlorine Gas (Cl₂) : Passing chlorine gas through a solution of the substrate is a foundational method for N-chlorination. Early research demonstrated that passing chlorine through an aqueous solution of urea in acetic acid results in the formation of a nitrogen chloride derivative. royalsocietypublishing.org Specifically for urea, the reaction is believed to proceed through multiple N-chlorination steps, with the formation of N-chlorourea being the rate-limiting step that requires molecular chlorine. acs.orgnih.gov An established procedure for creating dichloro urea involves dissolving urea in water, cooling it to -10°C, and passing a rapid stream of chlorine gas. royalsocietypublishing.org

Hypochlorites : Alkali metal hypochlorites are common and accessible chlorinating agents. Sodium hypochlorite (B82951) (NaOCl), often in the form of commercial bleach, and calcium hypochlorite [Ca(OCl)₂] are frequently used. unich.it However, the concentration of active chlorine in NaOCl solutions can diminish over time. unich.it The reaction of urea with sodium hypochlorite is utilized in industrial processes, where it forms chlorourea (B8728648) in an equilibrium reaction. europa.eugoogle.com Studies on the chlorination of various amides show that hypochlorite is a dominant reactant, yielding N-chloramides with second-order rate constants ranging from 7.3 × 10⁻³ to 2.3 M⁻¹s⁻¹. nih.gov A pH-swing chlorination method has been shown to enhance the oxidative degradation of urea, where the reaction is initiated at an acidic pH and then shifted to a neutral or alkaline pH. nih.gov

Trichloroisocyanuric Acid (TCCA) : TCCA is a stable, solid chlorinating agent that offers a convenient and efficient alternative for preparing N-chloroamides under mild conditions. bibliotekanauki.pl

Table 1: Comparison of Direct N-Chlorination Reagents for Amide and Urea Substrates

| Reagent | Substrate Class | Typical Conditions | Yields | Key Findings & Citations |

|---|---|---|---|---|

| Chlorine Gas (Cl₂) | Ureas, Amides | Acetic acid or aqueous solution, low temperature | Good | Forms dichloro urea from urea; rate-limiting step for urea chlorination. royalsocietypublishing.orgacs.orgnih.gov |

| Sodium Hypochlorite (NaOCl) | Amides, Ureas | Aqueous solution, varying pH | Variable | Forms N-chloramides; pH-swing enhances urea degradation. unich.itnih.govnih.gov |

| Calcium Hypochlorite [Ca(OCl)₂] | Amides, Carbamates | On moist alumina (B75360) | Excellent (up to 98%) | Stable, low-cost, and safe alternative to NaOCl and t-butyl hypochlorite. organic-chemistry.org |

Indirect methods utilize reagents where the chlorine atom is already bonded to a nitrogen, offering an alternative pathway for chlorination.

N-Chlorosuccinimide (NCS) : NCS is a versatile reagent for the chlorination of various functional groups. While it is a common choice, its application in the direct N-chlorination of simple amides or ureas is less frequently cited compared to direct halogenating agents. It is often used in conjunction with catalysts or under specific conditions to achieve the desired transformation. rsc.org

Novel and Optimized Synthetic Routes for N-Chloro-N-(chlorocarbamoyl)acetamide

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign protocols for N-chlorination reactions.

"Green chemistry" principles have driven the development of new synthetic methods that minimize hazardous reagents and waste.

Oxone® and Sodium Chloride : A combination of Oxone® (potassium hydrogen monopersulfate) and sodium chloride (NaCl) supported on wet alumina provides an effective system for the N-chlorination of amides, lactams, and carbamates. unich.it This method is considered more sustainable due to the stability and lower hazard profile of the reagents compared to traditional chlorinating agents like t-butyl hypochlorite. unich.itorganic-chemistry.org The reaction proceeds by treating the substrate with Oxone® and NaCl in chloroform (B151607) at 45°C, yielding the N-chloro derivatives in very good yields. unich.it

Calcium Hypochlorite on Moist Alumina : A protocol using the inexpensive and stable solid calcium hypochlorite on moist alumina has been developed for the efficient N-chlorination of amides and carbamates. organic-chemistry.org This method is highly efficient, scalable to multigram quantities, and the alumina can be reused without loss of effectiveness, making it a sustainable choice for large-scale preparations. organic-chemistry.orgorganic-chemistry.org Yields for N-chloro derivatives such as 1-chloropyrrolidin-2-one are reported as high as 98%. organic-chemistry.org

Catalysis offers a pathway to enhance reaction rates and selectivity in N-chlorination.

Ferric Chloride Catalysis : Theoretical studies on the chlorination of urea have shown that ferric chloride (FeCl₃) can act as a catalyst. researchgate.net The calculations suggest that the presence of a ferric chloride catalyst lowers the total activation energy required for the chlorination to proceed, making the reaction more efficient. researchgate.net

Single-Atom Catalysis : Recent research into advanced materials has explored the use of single-atom catalysts for various organic transformations. For instance, a heterogeneous bifunctional Nickel single-atom catalyst on carbon nitride has been developed for selective cross-coupling reactions. acs.org While not directly applied to N-chlorination, the development of such advanced catalytic systems opens future possibilities for highly selective and efficient synthesis of complex molecules like this compound.

Continuous flow chemistry has emerged as a powerful technology for improving the safety and efficiency of chemical syntheses, particularly for reactions involving unstable intermediates or hazardous reagents.

Flow Synthesis of Urea Derivatives : A continuous-flow system using two sequential microreactors has been successfully developed for the synthesis of nonsymmetrically substituted ureas. acs.org This method allows for short reaction times under mild conditions and uses in-line monitoring to optimize the process. acs.org

Flow Synthesis of N-Chloro Compounds : The synthesis of N-chloro compounds can be hazardous on a large scale. Flow chemistry offers significant safety advantages by minimizing the volume of reactive material at any given time and providing superior temperature control. The application of flow reactors to N-chlorination reactions can enable the safe and efficient production of N-chloroamides and related compounds, which could be readily adapted for the synthesis of this compound. acs.org

Table 2: Overview of Novel and Optimized N-Chlorination Methodologies

| Methodology | Reagents/System | Key Advantages | Relevant Substrates | Citations |

|---|---|---|---|---|

| Sustainable Protocol | Oxone®, NaCl, wet alumina | Stable reagents, good yields | Amides, Lactams, Carbamates | unich.it |

| Sustainable Protocol | Ca(OCl)₂ on moist alumina | Inexpensive, stable, scalable, reusable support | Amides, Carbamates, Lactams | organic-chemistry.orgorganic-chemistry.org |

| Catalytic Method | Ferric Chloride (FeCl₃) | Lowers activation energy (theoretical) | Urea | researchgate.net |

| Flow Chemistry | Sequential microreactors | Enhanced safety, rapid optimization, mild conditions | Ureas, N-chloro compounds | acs.org |

Structure

3D Structure

Properties

CAS No. |

678987-39-8 |

|---|---|

Molecular Formula |

C3H4Cl2N2O2 |

Molecular Weight |

170.98 g/mol |

IUPAC Name |

N-chloro-N-(chlorocarbamoyl)acetamide |

InChI |

InChI=1S/C3H4Cl2N2O2/c1-2(8)7(5)3(9)6-4/h1H3,(H,6,9) |

InChI Key |

NYYISTMCNQQQKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)NCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloro N Chlorocarbamoyl Acetamide

Mechanistic Pathways of N-Chloro-N-(chlorocarbamoyl)acetamide Formation

The formation of this compound is believed to proceed through a step-wise mechanism involving initial acylation followed by N-chlorination.

The first step is a nucleophilic acyl substitution reaction. Urea (B33335), acting as the nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on one of the nitrogen atoms of urea initiates the attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and resulting in the formation of N-(chlorocarbamoyl)acetamide and hydrochloric acid as a byproduct. The presence of a base is often utilized to neutralize the liberated HCl and drive the reaction to completion. researchgate.net

The subsequent step involves the N-chlorination of both the acetamide (B32628) and the carbamoyl (B1232498) nitrogen atoms. This is likely achieved using a suitable chlorinating agent, such as tert-butyl hypochlorite (B82951) or sodium hypochlorite. The mechanism for N-chlorination typically involves the deprotonation of the N-H bond by a base to form an amide anion. This anion then acts as a nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent in a substitution reaction to yield the final N-chloro derivative. The process would need to occur at both susceptible N-H positions to yield this compound. The reaction of amides with chlorinating agents to form N-chloroamides is a known transformation. rsc.org

It is also conceivable that the reaction could proceed via the initial formation of N-chlorourea. The chlorination of urea is known to produce N-chlorourea as the initial product. nih.govresearchgate.net This N-chlorourea could then potentially react with chloroacetyl chloride in a second acylation step to form the target molecule. However, the reactivity of the N-chloroamide nitrogen towards acylation would be a critical factor in the viability of this pathway.

A study on the synthesis of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide demonstrates the feasibility of di-acylating a nitrogen atom, lending support to the proposed formation of the core structure of the target molecule. ekb.eg The synthesis of various N-substituted chloroacetamides from amines and chloroacetyl chloride is also a well-established reaction. researchgate.netscholarsresearchlibrary.comijpsr.info

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents/Solvent | Temperature | Product |

| 1. Acylation | Urea, Chloroacetyl Chloride | Inert Solvent (e.g., THF, CH₂Cl₂), Base (e.g., Triethylamine) | 0 °C to Room Temperature | N-(chlorocarbamoyl)acetamide |

| 2. Chlorination | N-(chlorocarbamoyl)acetamide | Chlorinating Agent (e.g., t-BuOCl), Base, Solvent | Varies depending on chlorinating agent | This compound |

Table 2: Key Intermediates and Their Postulated Roles

| Intermediate | Structure | Role in Mechanism |

| Tetrahedral Intermediate | [H₂N-CO-NH₂⁺-C(O⁻)(Cl)CH₂Cl] | Formed during the initial nucleophilic attack of urea on chloroacetyl chloride. |

| N-(chlorocarbamoyl)acetamide | H₂N-CO-NH-CO-CH₂Cl | Product of the initial acylation step and precursor for the subsequent chlorination. |

| Amide Anion | [H₂N-CO-N⁻-CO-CH₂Cl] and [⁻HN-CO-NH-CO-CH₂Cl] | Formed by deprotonation of N-(chlorocarbamoyl)acetamide, acts as a nucleophile in the N-chlorination step. |

| N-Chlorourea | H₂N-CO-NHCl | A potential alternative starting material for the acylation reaction. |

Reactivity Profiles and Reaction Mechanisms of N Chloro N Chlorocarbamoyl Acetamide

Electrophilic Reactivity of N-Chloro-N-(chlorocarbamoyl)acetamide

The presence of two N-Cl bonds and a C-Cl bond in this compound suggests significant electrophilic character. The chlorine atoms attached to the nitrogen atoms are expected to be the primary sites for nucleophilic attack, a common feature of N-chloro compounds.

Reactions with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

This compound is anticipated to react readily with a variety of nucleophiles. The electrophilic chlorine atoms can be transferred to nucleophilic species, leading to the formation of new chlorinated compounds and the corresponding amide.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alcohols and water, are expected to result in the formation of O-chlorinated products or oxidation products. For instance, in the presence of a base, alcohols could be converted to their corresponding hypochlorites.

Nitrogen Nucleophiles: Nitrogen nucleophiles, like amines, are predicted to undergo chlorination to form N-chloroamines. This reactivity is analogous to that of other N-chloroamides used as chlorinating agents.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and sulfides, are highly susceptible to electrophilic chlorination. Thiols would likely be oxidized to disulfides or sulfenyl chlorides, while sulfides would be converted to sulfoxides or sulfones. The reactivity of N-aryl-2-chloroacetamides with sulfur nucleophiles often leads to the formation of various heterocyclic systems. nih.gov

Table 1: Predicted Reactions of this compound with Nucleophiles

| Nucleophile (Nu-H) | Predicted Product(s) | Reaction Type |

| R-OH (Alcohol) | R-OCl + N-(chlorocarbamoyl)acetamide | Electrophilic Chlorination |

| R-NH₂ (Amine) | R-NHCl + N-(chlorocarbamoyl)acetamide | Electrophilic Chlorination |

| R-SH (Thiol) | R-S-S-R, R-SCl | Oxidative Chlorination |

Intermolecular and Intramolecular Electrophilic Additions

The electrophilic chlorine of this compound is expected to participate in addition reactions with unsaturated systems, such as alkenes and alkynes.

Intermolecular Additions: In a reaction analogous to the use of N-chlorosulfonamides, this compound could add across a double or triple bond. researchgate.net This would likely proceed through a radical or a polar mechanism involving a chloronium ion intermediate, depending on the reaction conditions and the nature of the unsaturated substrate.

Intramolecular Additions: If the molecule contains an appropriately positioned unsaturated moiety, an intramolecular electrophilic cyclization could occur. This type of reaction is well-documented for N-chloro compounds and often leads to the formation of nitrogen-containing heterocyclic rings.

Radical Transformations Involving this compound

The N-Cl bonds in this compound are susceptible to homolytic cleavage, initiating radical chain reactions.

Homolytic Cleavage Studies of N-Cl Bonds

While specific studies on this compound are unavailable, the homolytic cleavage of N-Cl bonds in related compounds is a well-established process. This cleavage can be initiated by heat, light, or radical initiators, generating a nitrogen-centered radical and a chlorine radical. The stability of the resulting nitrogen-centered radical would influence the ease of this process.

Radical Addition and Cyclization Pathways

The nitrogen-centered radical generated from the homolytic cleavage of the N-Cl bond can undergo several transformations.

Radical Addition: The amidyl radical can add to unsaturated compounds, such as alkenes and alkynes, in a radical chain process. This is a common strategy for the synthesis of functionalized amides.

Radical Cyclization: In molecules containing an internal double or triple bond, the amidyl radical can undergo intramolecular cyclization to form heterocyclic structures. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting radical intermediate.

Rearrangement Reactions of this compound

N-haloamides are known to undergo a variety of rearrangement reactions, often involving migration of a group to the nitrogen atom.

One of the most well-known rearrangements of N-haloamides is the Hofmann rearrangement . In this reaction, a primary amide is treated with a halogen (like chlorine or bromine) and a base to form an isocyanate intermediate, which can then be converted to an amine with one fewer carbon atom. masterorganicchemistry.com A related reaction is the Curtius rearrangement , which also proceeds through an isocyanate intermediate. masterorganicchemistry.com

Given the structure of this compound, it is plausible that under basic conditions, it could undergo a rearrangement analogous to the Hofmann rearrangement. This would likely involve the migration of the chlorocarbamoyl group to the nitrogen atom, with the expulsion of a chloride ion, to form an isocyanate intermediate. The fate of this isocyanate would depend on the reaction conditions. For example, in the presence of water, it could hydrolyze to form an amine and carbon dioxide.

Another potential rearrangement is the Overman rearrangement , which involves the ub.eduub.edu-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. ub.edu While the substrate is different, it highlights the propensity of related structures to undergo rearrangement.

Furthermore, rearrangements of N,N-dichloro-sec-alkylamines have been reported, suggesting that the presence of two chlorine atoms on the nitrogen can facilitate novel rearrangement pathways. acs.org

Table 2: Potential Rearrangement Reactions

| Rearrangement Type | Proposed Intermediate | Potential Product(s) |

| Hofmann-type | Isocyanate | Amine, Urea (B33335) derivatives |

| Curtius-type | Isocyanate | Amine, Carbamate, Urea derivatives |

Carbocationic Rearrangements

While specific studies on carbocationic rearrangements involving this compound are not extensively documented in publicly available literature, the general principles of carbocation chemistry allow for the postulation of potential rearrangement pathways. Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes that occur to furnish more stable carbocationic intermediates. libretexts.orguregina.calibretexts.orgkhanacademy.org

In a hypothetical scenario, if a carbocation were to be generated on a carbon atom adjacent to the N-(chlorocarbamoyl)acetamide moiety, a rearrangement could be envisioned. The stability of carbocations generally increases from primary to secondary to tertiary. libretexts.org Therefore, if a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift, this process is often favored. libretexts.orglibretexts.org

Table 1: Plausible Carbocation Rearrangement Pathways

| Initial Carbocation | Type of Shift | Rearranged Carbocation | Driving Force |

| Primary | 1,2-Hydride Shift | Secondary/Tertiary | Increased stability |

| Secondary | 1,2-Alkyl Shift | Tertiary | Increased stability |

The mechanism for a 1,2-hydride shift involves the movement of a hydrogen atom with its bonding pair of electrons to an adjacent carbocationic center. Similarly, a 1,2-alkyl shift involves the migration of an alkyl group. These rearrangements proceed through a transition state where the shifting group is partially bonded to both the origin and destination carbons. The more stable the resulting carbocation, the more likely the rearrangement is to occur. libretexts.orglibretexts.org

It is important to note that these are proposed pathways based on established principles of carbocation chemistry, and experimental validation specifically for this compound is required.

Photoinduced Rearrangements

The photochemical behavior of N-chloroamides has been a subject of interest, with studies revealing that these compounds can undergo rearrangement upon exposure to UV light. nih.gov A notable example is the solid-state photochemical rearrangement of aromatic N-chloroamides, which convert efficiently into chloroaromatic amides. nih.gov This transformation is believed to proceed through the formation of an arylamidyl radical as a key intermediate. nih.gov

The process is initiated by the homolytic cleavage of the N-Cl bond upon photolysis, generating an amidyl radical and a chlorine radical. The amidyl radical can then abstract a chlorine atom, leading to the rearranged product. The stability and electronic structure of the amidyl radical intermediate play a crucial role in the outcome of the reaction. nih.gov

Table 2: Key Steps in the Photoinduced Rearrangement of a Generic N-Chloroamide

| Step | Description | Intermediate/Product |

| 1. Initiation | Homolytic cleavage of the N-Cl bond by UV light. | Amidyl radical and Chlorine radical |

| 2. Propagation | Amidyl radical attacks the aromatic ring (in the case of aromatic N-chloroamides). | Radical intermediate |

| 3. Termination | Chlorine atom transfer to the radical intermediate. | Chloroaromatic amide |

This photoinduced rearrangement provides a pathway to functionalized amides that might be difficult to access through conventional thermal methods. The specific products and efficiencies can be influenced by factors such as the substituents on the amide and the reaction conditions. nih.gov While this reaction has been demonstrated for aromatic N-chloroamides, analogous reactivity could potentially be explored for this compound.

Cyclization Reactions Initiated by this compound

The reactive nature of the N-Cl bond in this compound makes it a potential initiator for cyclization reactions, providing access to a variety of heterocyclic structures. These transformations can proceed through either radical or ionic pathways, depending on the reaction conditions and the substrate.

Formation of N-Heterocyclic Architectures

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic and medicinal chemistry. Chloroacetamides, in general, are valuable precursors for the construction of such scaffolds. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comijpsr.info For instance, the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas has been shown to produce N-phenyl-4,5-dihydrooxazol-2-amines. nih.govresearchgate.netulaval.ca This type of cyclization highlights the potential for the carbamoyl (B1232498) portion of this compound to participate in ring-forming reactions.

Furthermore, the chloroacetyl group is a versatile handle for synthesizing a range of heterocycles. Reactions of N-substituted chloroacetamides with various nucleophiles can lead to the formation of five- and six-membered rings. For example, treatment of chloroacetamides with thiourea (B124793) or its derivatives can yield thiazolidinones, while reactions with other appropriate precursors can lead to thieno[2,3-b]pyridines. researchgate.netresearchgate.netmdpi.com

Table 3: Examples of N-Heterocycles from Chloroacetamide Derivatives

| Chloroacetamide Precursor | Reagent/Condition | Heterocyclic Product | Reference |

| N-phenyl-N'-(2-chloroethyl)urea | Spontaneous in cell culture medium | N-phenyl-4,5-dihydrooxazol-2-amine | nih.gov, researchgate.net |

| 2-Chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiazole derivative | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercapto-4,6-dimethylnicotinonitrile, then NaOEt | Thieno[2,3-b]pyridine derivative | researchgate.net |

Given these precedents, it is conceivable that this compound could serve as a building block for a diverse array of N-heterocyclic architectures, leveraging the reactivity of both the N-chloro and chloroacetyl functionalities.

Access to Polycyclic Frameworks

The construction of polycyclic frameworks often relies on strategic bond-forming reactions that can build molecular complexity in a controlled manner. One powerful approach involves the use of N-acyliminium ions in intramolecular cyclization reactions. arkat-usa.org It is plausible that an N-acyliminium ion could be generated from this compound under appropriate acidic conditions. This reactive intermediate could then be trapped by a suitably positioned intramolecular nucleophile, such as an aromatic ring or a double bond, to forge a new ring and thus create a polycyclic system. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation Studies of N Chloro N Chlorocarbamoyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed ¹H, ¹³C, and ¹⁵N NMR data, along with two-dimensional NMR (COSY, HSQC, HMBC) correlations, are not present in the available scientific literature for N-Chloro-N-(chlorocarbamoyl)acetamide.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Specific, experimentally determined vibrational frequencies for the carbamoyl (B1232498) and N-Cl moieties of this compound are not documented. Similarly, studies characterizing its hydrogen bonding network in condensed phases have not been published.

Mass Spectrometry for Fragmentation Pathway Elucidation

There are no published mass spectra or detailed fragmentation pathway analyses for this compound. While general fragmentation patterns for amides are known, chemicalbook.com a specific elucidation for this compound is not possible without experimental data.

Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of detailed experimental data for the chemical compound This compound . Consequently, the advanced spectroscopic and structural elucidation studies requested for this specific molecule cannot be provided at this time.

No specific research findings were identified for the following analytical techniques concerning this compound:

High-Resolution Mass Spectrometry (HRMS): Data on the elemental composition of fragments is not available.

Tandem Mass Spectrometry (MS/MS): Studies detailing the dissociation mechanisms have not been published.

X-ray Crystallography: There are no public records of the solid-state structural determination, which would include analyses of crystal packing, intermolecular interactions, and the compound's conformation in a crystalline state.

While extensive research exists on various other chloroacetamide derivatives, the explicit and strict focus on "this compound" as per the user's instructions means that data from related compounds cannot be substituted. The scientific community has published crystallographic and mass spectrometry data for a range of N-substituted chloroacetamides, but these findings are not applicable to the specific molecular structure of this compound.

Therefore, the generation of an article with the specified detailed sections and data tables is not possible based on the current body of accessible scientific research.

Computational and Theoretical Chemistry of N Chloro N Chlorocarbamoyl Acetamide

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure and bonding of N-Chloro-N-(chlorocarbamoyl)acetamide would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Conformational Landscapes and Energy Minimization Studies

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is fundamental to chemistry. Computational modeling can be a powerful tool for elucidating reaction pathways. For this compound, this could involve studying its decomposition or its reaction with other molecules. By modeling the reaction pathway, it would be possible to identify the transition states, which are the highest energy points along the reaction coordinate. Characterizing the structure and energy of these transition states is essential for calculating the activation energy and understanding the kinetics of the reaction.

Data Tables

As no specific computational data for this compound was found, data tables cannot be generated.

Applications of N Chloro N Chlorocarbamoyl Acetamide As a Synthetic Reagent and Precursor

Role in the Synthesis of Complex Organic Molecules

The dual reactivity of N-Chloro-N-(chlorocarbamoyl)acetamide makes it a potentially valuable building block for introducing nitrogen and chlorine functionalities into intricate molecular architectures, relevant to both the pharmaceutical and agrochemical industries.

The N-chloroamide portion of the molecule is particularly relevant for late-stage functionalization, a key strategy in pharmaceutical development. N-chloroamides are well-established reagents for the site-selective chlorination of aliphatic C–H bonds through free radical pathways. nih.govacs.org This allows for the direct conversion of unactivated C-H bonds to C-Cl bonds, a transformation that can be challenging to achieve with high selectivity using other methods. nih.gov

This capability is critical for modifying complex natural products or advanced synthetic intermediates to create analogues with improved pharmacological properties. nih.gov For example, a site-selective C-H chlorination using an N-chloroamide was a key step in the synthesis of chlorolissoclimide, a potently cytotoxic diterpenoid with potential anticancer applications. nih.govacs.org The ability of N-chloroamides to tolerate other functional groups, such as the unsaturation present in many complex molecules, further highlights their utility in fine chemical synthesis. nih.gov

Table 1: Representative C-H Chlorination using an N-Chloroamide Reagent

| Substrate | N-Chloroamide Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Sclareolide | N-chloro-pivalamide | Benzene, Lamp Irradiation | Chlorinated Sclareolide | 85% |

| Cyclohexane | N-chloro-N-methyl-isobutyramide | Benzene, Ar, Lamp Irradiation | Chlorocyclohexane | 60% |

Data derived from studies on analogous N-chloroamide systems. nih.gov

Both functional groups within this compound are found in various agrochemicals. The carbamoyl (B1232498) moiety is a cornerstone of many pesticides. wikipedia.orgchemicalbook.com Carbamoyl chlorides are common precursors for producing carbamate pesticides such as carbofuran and aldicarb. wikipedia.org

Furthermore, the chloroacetamide structure is a well-known pharmacophore in herbicides. rsc.org For instance, the herbicide metolachlor is a chloroanilide, demonstrating the importance of this structural unit in agriscience. rsc.org The presence of both a reactive N-chloro group for further functionalization and a carbamoyl precursor suggests that this compound could serve as a versatile starting material for building novel and complex agrochemical candidates. researchgate.net

Application in Heterocyclic Synthesis

N-haloamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, typically through intramolecular radical cyclization reactions. acs.orgbenthamscience.com

The synthesis of nitrogen-containing heterocycles is a central goal of medicinal chemistry. While many classical syntheses for rings like thiazoles, imidazoles, and pyrimidines rely on condensation reactions, N-chloroamides offer an alternative pathway through radical cyclization. acs.orgorganic-chemistry.orgpharmaguideline.comnih.gov The N-Cl bond can be homolytically cleaved using radical initiators or transition metals, such as chromous chloride, to generate an amidyl radical. acs.org If the substrate contains a suitably positioned alkene, this radical can undergo an intramolecular addition to form a new carbon-nitrogen bond, leading to the formation of a heterocyclic ring. acs.orgacs.org

This approach provides a modern alternative for constructing pyrrolidines and other nitrogen heterocycles from olefinic N-chloro amide precursors. acs.org Although direct examples of this methodology for the synthesis of thiazoles, imidazoles, or triazepines are less common than condensation methods, the fundamental reactivity of N-chloroamides presents a viable and powerful strategy for accessing novel heterocyclic scaffolds. nih.govyoutube.comresearchgate.net

The same principles of intramolecular radical cyclization can be extended to the synthesis of more complex architectures like spiro and fused heterocyclic systems. The final ring structure is dictated by the constitution of the starting N-chloroamide. By designing a precursor with the appropriate placement of reactive sites (e.g., an olefin or another radical acceptor), the amidyl radical generated from the N-Cl bond can cyclize to form intricate, polycyclic systems. This method offers a powerful way to build molecular complexity rapidly from linear or simpler cyclic precursors, which is of significant interest in natural product synthesis and drug discovery.

Development of Novel Chlorinating and Carbamoylating Reagents

The primary utility of this compound lies in its potential to act as a dual-function reagent, providing both electrophilic chlorine and a carbamoyl group.

As an N-chloroamide , the compound is an effective chlorinating agent. N-chloroamides are frequently used for the N-chlorination of other amides, carbamates, and lactams. researchgate.netresearchgate.net Reagents like trichloroisocyanuric acid (TCCA) or calcium hypochlorite (B82951) are commonly used to generate N-chloroamides in situ or as stable, isolated reagents. researchgate.netresearchgate.netrsc.org These compounds serve as a source of "Cl+", which readily reacts with the nucleophilic nitrogen of a parent amide or amine. researchgate.net

The chlorocarbamoyl moiety (-C(O)Cl) is a classic carbamoylating agent . wikipedia.org Carbamoyl chlorides react with nucleophiles such as alcohols, phenols, and amines to introduce a carbamoyl group (-C(O)N<), forming carbamates and ureas, respectively. wikipedia.orgorganic-chemistry.org This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers. chemicalbook.comrsc.org

Table 2: Analogous N-Chlorination and Carbamoylation Reactions

| Reaction Type | Substrate | Reagent | Product | Yield |

|---|---|---|---|---|

| N-Chlorination | Pyrrolidin-2-one | Ca(OCl)₂ on Al₂O₃ | 1-chloropyrrolidin-2-one | 98% |

| N-Chlorination | Boc-protected amino acid ester | Ca(OCl)₂ on Al₂O₃ | N-Chloro-Boc-amino acid ester | 99% |

| Carbamoylation | Phenol | Dimethylcarbamoyl chloride | Phenyl dimethylcarbamate | High |

| Carbamoylation | Amine | Diethylcarbamoyl chloride | N,N-diethyl-N'-substituted urea (B33335) | High |

Data based on established reactivity of analogous N-chlorinating and carbamoylating agents. wikipedia.orgresearchgate.net

Design of Selective N-Chlorinating Agents

The presence of an N-chloroamide functionality within this compound suggests its utility as an N-chlorinating agent. The design of selective N-chlorinating agents is a significant area of research in organic synthesis, aiming to achieve controlled and site-selective chlorination of amines and other nitrogen-containing compounds. The reactivity and selectivity of N-chlorinating agents are influenced by steric and electronic factors of both the reagent and the substrate.

In the case of this compound, the electronic environment of the nitrogen atoms is influenced by the adjacent carbonyl groups and the chlorine atoms. This electronic modulation can be harnessed to fine-tune the chlorinating potential of the reagent. Research on other N-chloroamides has demonstrated that these reagents can achieve site-selective chlorination of complex molecules. nih.govacs.orgnih.govsemanticscholar.org For instance, the use of readily available N-chloroamides has been reported for the site-selective chlorination of aliphatic C–H bonds, a transformation that is typically challenging due to the high reactivity of chlorine radicals. nih.govacs.orgnih.govsemanticscholar.org The selectivity in these reactions is often dictated by a combination of steric hindrance and electronic effects within the substrate.

The design of selective chlorinating agents often involves modifying the steric and electronic properties of the N-chloro compound. For this compound, derivatization of the acetamide (B32628) or carbamoyl portion could lead to a family of reagents with tunable reactivity and selectivity. The table below illustrates the effect of reagent structure on the site-selectivity of C-H chlorination for various substrates, providing a conceptual framework for the potential design of selective N-chlorinating agents based on the this compound scaffold.

Table 1: Influence of N-Chloroamide Structure on Site-Selectivity of C-H Chlorination Note: This table is based on data for analogous N-chloroamides and is intended to be illustrative of the design principles for selective N-chlorinating agents.

| N-Chloroamide Reagent | Substrate | Major Product | Selectivity (Major:Minor) |

| N-Chloro-p-toluenesulfonamide | Cyclohexane | Chlorocyclohexane | Moderate |

| N-Chlorosuccinimide | Toluene | Benzyl chloride | High |

| N-Chloro-N-tert-butylacetamide | Adamantane | 1-Chloroadamantane | High |

Exploration as a Carbamoyl Transfer Reagent

The chlorocarbamoyl group in this compound presents the opportunity for its use as a carbamoyl transfer reagent. Carbamoyl chlorides are known synthetic precursors for the introduction of a carbamoyl moiety into various molecules, leading to the formation of ureas, carbamates, and other valuable compounds. rsc.orgwikipedia.org The reactivity of the carbamoyl chloride functional group is characterized by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

The exploration of this compound as a carbamoyl transfer reagent would involve reacting it with a range of nucleophiles, such as amines, alcohols, and thiols. These reactions would be expected to yield the corresponding N-substituted ureas, carbamates, and thiocarbamates, respectively. The presence of the N-chloro-acetamide group could influence the reactivity of the carbamoyl chloride, potentially requiring specific reaction conditions or catalysts.

Transition metal-catalyzed cross-coupling reactions of carbamoyl chlorides have emerged as a powerful tool for the synthesis of amides and other carbonyl-containing compounds. rsc.orgresearchgate.net It is conceivable that this compound could participate in similar transformations, allowing for the construction of complex molecular architectures. The table below summarizes the expected products from the reaction of a generic carbamoyl chloride with various nucleophiles, illustrating the potential of this compound as a carbamoyl transfer reagent.

Table 2: Potential Carbamoyl Transfer Reactions Note: This table illustrates the expected reactivity of the chlorocarbamoyl group based on the known reactions of carbamoyl chlorides.

| Nucleophile | Product Type | General Reaction |

| Primary Amine (R-NH₂) | N,N'-Disubstituted Urea | R'-NH-C(=O)-NH-R |

| Alcohol (R-OH) | Carbamate | R'-NH-C(=O)-O-R |

| Thiol (R-SH) | Thiocarbamate | R'-NH-C(=O)-S-R |

Functionalization of Organic Substrates

The dual reactivity of this compound as both a potential chlorinating agent and a carbamoylating agent makes it a promising tool for the functionalization of organic substrates. This could be achieved through either the direct introduction of the chloroacetamoyl group or through more complex transformations of diverse substrates.

Direct Introduction of Chloroacetamoyl Groups

The direct introduction of a chloroacetamoyl group into an organic molecule is a transformation that could provide access to a variety of functionalized compounds with potential applications in medicinal chemistry and materials science. While there is no specific information on "chloroacetamoylation" using this compound, the concept can be extrapolated from the known reactivity of related compounds.

One plausible pathway for the direct introduction of a chloroacetamoyl group would be a reaction sequence involving initial chlorination of a substrate by the N-chloro functionality, followed by nucleophilic attack of the resulting intermediate on the carbamoyl chloride. This would effectively result in the addition of the entire chloroacetamoyl moiety to the substrate. The feasibility of such a reaction would depend on the nature of the substrate and the reaction conditions.

Transformation of Diverse Substrates via this compound

The unique combination of reactive sites in this compound allows for the potential transformation of a wide variety of organic substrates. The reactivity of this reagent can be directed towards different pathways depending on the reaction conditions and the nature of the substrate.

For example, in the presence of a radical initiator, the N-Cl bond could undergo homolytic cleavage to generate a nitrogen-centered radical. This radical could then participate in a variety of transformations, such as hydrogen atom abstraction from an alkane, leading to site-selective chlorination. nih.govacs.orgnih.gov This approach has been successfully employed with other N-chloroamides for the functionalization of complex molecules. nih.govacs.org

Alternatively, the electrophilic nature of the chlorine atom in the N-Cl bond could be exploited in reactions with electron-rich substrates, such as alkenes and arenes. This could lead to the formation of chlorinated products with concomitant introduction of the acetamoyl group. Furthermore, the carbamoyl chloride moiety could react with nucleophiles present in the substrate or added to the reaction mixture, leading to the formation of new C-N or C-O bonds.

The table below provides a hypothetical overview of the potential transformations of diverse substrates that could be achieved using this compound, based on the known reactivity of its constituent functional groups.

Table 3: Potential Transformations of Diverse Substrates

| Substrate Type | Potential Transformation | Expected Product Feature |

| Alkanes | Radical C-H Chlorination | Chloroalkane |

| Alkenes | Chloroamination/Chloroamidation | Vicinal Chloro-Amine/Amide |

| Arenes | Electrophilic Chlorination | Chloroarene |

| Amines | N-Chlorination or Carbamoylation | N-Chloroamine or Urea |

| Alcohols | Carbamoylation | Carbamate |

Future Directions and Emerging Research Avenues for N Chloro N Chlorocarbamoyl Acetamide

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of highly reactive and potentially unstable compounds like N-Chloro-N-(chlorocarbamoyl)acetamide presents significant safety and control challenges in traditional batch reactors. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a compelling solution to these issues.

Microreactor technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is critical when dealing with exothermic or rapid reactions. nih.gov The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, mitigating the risk of thermal runaways that can lead to decomposition. beilstein-journals.org This enhanced control could prove vital for the synthesis of this compound, a molecule whose stability is likely a major concern.

Key Advantages of Flow Chemistry for this compound Synthesis:

| Feature | Benefit for this compound |

| Enhanced Heat Transfer | Prevents thermal runaway and decomposition of the unstable product. |

| Precise Residence Time Control | Minimizes byproduct formation by optimizing reaction time. |

| Rapid Mixing | Ensures uniform reaction conditions, leading to higher purity and yield. |

| On-Demand Generation | Improves safety by avoiding the accumulation of hazardous material. beilstein-journals.org |

Exploration of this compound in Material Science Applications (e.g., Polymer Chemistry)

The bifunctional nature of this compound suggests its potential as a novel monomer or cross-linking agent in polymer science. The two N-chloro groups and the reactive chlorocarbamoyl moiety offer multiple sites for polymerization or polymer modification.

Related N-aryl chloroacetamide compounds are recognized as valuable intermediates in chemical synthesis and have been used for polymer modification. researchgate.net The presence of the reactive chlorine atom in these structures facilitates nucleophilic substitution, allowing them to be grafted onto polymer backbones to introduce new functionalities. researchgate.net

This compound could potentially be used in several ways:

Novel Monomer: Its multiple reactive sites could allow it to act as a monomer for creating new classes of nitrogen-containing polymers with unique properties.

Cross-Linking Agent: The compound could be used to cross-link existing polymer chains, enhancing their thermal stability, mechanical strength, or chemical resistance.

Surface Modification: It could be employed to functionalize the surfaces of materials, introducing reactive sites for further chemical transformations or altering surface properties like hydrophilicity or biocompatibility.

Future research would need to investigate the reactivity of its different functional groups and explore controlled polymerization techniques to harness its potential in creating advanced materials.

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the reaction mechanisms, kinetics, and decomposition pathways of a highly reactive molecule like this compound is crucial for its controlled synthesis and application. Advanced in situ spectroscopic techniques, which monitor reactions as they occur without sample extraction, are indispensable for this purpose.

Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. researchgate.net This information is vital for:

Identifying Transient Intermediates: Detecting short-lived species that may be critical to the reaction mechanism but are missed by traditional offline analysis.

Determining Reaction Kinetics: Accurately measuring reaction rates under different conditions to build kinetic models.

Optimizing Reaction Conditions: Rapidly identifying the optimal temperature, pressure, and reactant ratios to maximize yield and minimize byproducts.

For a compound like this compound, in situ monitoring, particularly when coupled with flow chemistry systems, would allow researchers to precisely map its stability window and understand its reactivity, paving the way for its reliable and efficient use in synthesis.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The development of synthetic routes and the optimization of reaction conditions are often resource-intensive processes. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this endeavor. nih.gov These computational approaches can analyze vast datasets of chemical reactions to predict outcomes and suggest optimal conditions.

For a novel and reactive compound like this compound, ML models could be invaluable. While a specific model for this compound does not exist, general models for predicting reaction yields and identifying promising reaction conditions for complex transformations, such as C–N couplings and amide bond formations, are being actively developed. nih.gov

Potential Applications of ML/AI for this compound Research:

| ML/AI Application | Potential Benefit |

| Retrosynthesis Planning | Suggesting novel and efficient synthetic pathways to the target molecule. |

| Reaction Yield Prediction | Predicting the yield of synthesis or subsequent reactions under various conditions, reducing the need for extensive experimental screening. nih.govnih.gov |

| Condition Optimization | Identifying the optimal solvent, temperature, and catalyst to maximize purity and efficiency. |

| Property Prediction | Estimating the physicochemical and reactive properties of the molecule to guide experimental design. |

As more data on the synthesis and reactivity of N-chloro compounds become available, these datasets could be used to train specialized ML models. Such models could significantly de-risk and accelerate the exploration of the chemistry of this compound, helping to unlock its synthetic potential more rapidly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.